n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine
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Overview
Description
n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine is a chemical compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
Preparation Methods
The synthesis of n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine involves several key steps. One common method includes the copper-mediated and palladium-catalyzed coupling reactions. For instance, the iodide 3-iodo-5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]benzofuran can be coupled with the corresponding stannane 5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]-3-(tributylstannyl)benzofuran . Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild and functional group tolerant reaction conditions .
Chemical Reactions Analysis
n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its benzofuran core.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, including enzymes and receptors, leading to its antimicrobial and anticancer activities . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative used for similar therapeutic purposes.
Angelicin: Known for its biological activities, including anticancer properties. The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N'-[2-(4-methoxyphenyl)-1-benzofuran-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H16N2O2/c1-11(18)19-14-5-8-16-13(9-14)10-17(21-16)12-3-6-15(20-2)7-4-12/h3-10H,1-2H3,(H2,18,19) |
InChI Key |
WOOAWFHQOKJDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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